molecular formula C14H14O B180179 (2'-Methyl[1,1'-biphenyl]-4-yl)methanol CAS No. 198206-29-0

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Cat. No. B180179
M. Wt: 198.26 g/mol
InChI Key: KNPCHSOAWDGHNI-UHFFFAOYSA-N
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Description

“(2’-Methyl[1,1’-biphenyl]-4-yl)methanol” is an organic compound that is used as an intermediate in the synthesis of certain insecticides . It has a molecular formula of C14H14O and a molar mass of 198.26 .


Synthesis Analysis

The compound can be synthesized from 3-chloro-2-methylbiphenyl by reacting it with magnesium to form a Grignard reagent, which is then reacted with polyformaldehyde diethyl acetal .


Molecular Structure Analysis

The molecular structure of “(2’-Methyl[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl group with a methyl group attached to one of the phenyl rings and a methanol group attached to the other .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of “(2’-Methyl[1,1’-biphenyl]-4-yl)methanol” is the formation of a Grignard reagent from 3-chloro-2-methylbiphenyl and magnesium, followed by reaction with polyformaldehyde diethyl acetal .


Physical And Chemical Properties Analysis

“(2’-Methyl[1,1’-biphenyl]-4-yl)methanol” is a white crystalline solid with a melting point of 73-76°C. It is soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .

Scientific Research Applications

  • Methanol as a Hydrogen Source and C1 Synthon : Methanol is widely used in organic synthesis and energy technologies. It's particularly noted for its role as a hydrogen source and C1 synthon, crucial for N-methylation of amines and synthesis of pharmaceutical agents via late-stage functionalization. This indicates that compounds like (2'-Methyl[1,1'-biphenyl]-4-yl)methanol could be involved in similar complex synthesis processes due to their related chemical structure (Sarki et al., 2021).

  • Supercritical Methanol in Selective Methylation : Research on the selective methylation of 4-methyl-biphenyl to produce 4,4’-dimethylbiphenyl using supercritical methanol suggests that similar biphenyl compounds could be methylated under specific conditions for valuable monomers in thermotropic liquid crystals and engineering plastics (Yoshiteru et al., 2004).

  • Methanol in Drug and Material Synthesis : Methanol's role as a precursor in synthesizing complex chemical structures like acetic acid, dimethyl ether, and methylamine indicates its importance in creating various materials and pharmaceuticals. This might imply potential routes for synthesizing or modifying compounds like (2'-Methyl[1,1'-biphenyl]-4-yl)methanol for specific applications (Dalena et al., 2018).

  • Imidazole Derivatives Synthesis : The synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives demonstrates the flexibility of methanol-containing compounds in producing various carbonyl compounds, suggesting similar potential for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol (Ohta et al., 1987).

  • Antimicrobial Applications : Synthesis of substituted (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanones and their evaluation for antibacterial and antifungal activities hint at potential antimicrobial applications for related compounds (B. Reddy & V. P. Reddy, 2016).

properties

IUPAC Name

[4-(2-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPCHSOAWDGHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362636
Record name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol

CAS RN

198206-29-0
Record name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Muszak, E Surmiak, J Plewka… - Journal of medicinal …, 2021 - ACS Publications
We describe a new class of potent PD-L1/PD-1 inhibitors based on a terphenyl scaffold that is derived from the rigidified biphenyl-inspired structure. Using in silico docking, we …
Number of citations: 38 pubs.acs.org
Z Lim, PJ Duggan, AG Meyer, KL Tuck - Organic & Biomolecular …, 2014 - pubs.rsc.org
Tercyclic scaffolds, designed to have improved synthetic accessibility and aqueous solubility, were evaluated as structural α-helix mimetics by using an iterative in silico approach. The …
Number of citations: 6 pubs.rsc.org
L Shrestha - 2013 - search.proquest.com
Mutant K-Ras is a key oncogene in pancreatic cancer and several other neoplasias. For Ras proteins to be constitutively active, C-terminal carboxylmethylation by isoprenylcysteine …
Number of citations: 2 search.proquest.com

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